Product packaging for 2-chloro-2-diethoxyphosphoryl-acetic Acid(Cat. No.:CAS No. 30094-33-8)

2-chloro-2-diethoxyphosphoryl-acetic Acid

Cat. No.: B3122214
CAS No.: 30094-33-8
M. Wt: 230.58 g/mol
InChI Key: YSQPMPQXDVTWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of α-Functionalized Organophosphorus Compounds in Synthetic Chemistry

α-Functionalized organophosphorus compounds are of paramount importance in synthetic chemistry due to their versatile reactivity. The phosphorus moiety, typically a phosphonate (B1237965), can activate the adjacent α-carbon, facilitating the formation of carbanions. These stabilized carbanions are key intermediates in a variety of carbon-carbon bond-forming reactions.

One of the most notable applications of this class of compounds is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to produce alkenes, generally with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The phosphonate reagents used in the HWE reaction offer significant advantages over the phosphonium (B103445) ylides used in the traditional Wittig reaction. The phosphonate-stabilized carbanions are more nucleophilic and the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

The presence of an α-halogen, such as chlorine, further enhances the synthetic utility of these compounds. It can serve as a leaving group in nucleophilic substitution reactions or influence the stereochemical outcome of reactions at the α-carbon. The combination of the phosphoryl, chloro, and carboxyl groups provides a powerful toolkit for synthetic chemists to construct complex molecular architectures.

Positioning of 2-Chloro-2-diethoxyphosphoryl-acetic Acid within Organophosphorus Chemistry

This compound (CAS Number: 30094-33-8) is a distinct molecule within the family of α-functionalized organophosphorus compounds. arctomsci.com While much of the reported research has centered on its corresponding ethyl ester, ethyl 2-chloro-2-(diethoxyphosphoryl)acetate, the carboxylic acid itself holds significant potential as a versatile building block. lookchem.com

The primary role of this compound and its derivatives is as a precursor in olefination reactions, particularly the Horner-Wadsworth-Emmons reaction. The presence of the α-chloro substituent can influence the reactivity of the phosphonate carbanion and the stereochemistry of the resulting alkene. The free carboxylic acid group offers an additional site for chemical modification, allowing for its incorporation into larger molecules through esterification or amidation reactions.

Below is a data table summarizing key information about this compound and its closely related ethyl ester.

PropertyThis compoundEthyl 2-chloro-2-(diethoxyphosphoryl)acetate
CAS Number 30094-33-87071-12-7
Molecular Formula C6H12ClO5PC8H16ClO5P
Molecular Weight 230.58 g/mol 258.64 g/mol
Synonyms N/ATriethyl 2-chloro-2-phosphonoacetate
Primary Application Potential reagent in organic synthesisReactant in Horner-Wadsworth-Emmons reactions

Data sourced from multiple chemical databases. arctomsci.com

The study of α-chloro-α-phosphoryl carboxylic acids like this compound continues to be an active area of research. The development of new synthetic methods utilizing these compounds and the exploration of their reactivity are crucial for advancing the field of organic synthesis. Their ability to provide access to complex and functionally diverse molecules ensures their continued importance in both academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClO5P B3122214 2-chloro-2-diethoxyphosphoryl-acetic Acid CAS No. 30094-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-diethoxyphosphorylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQPMPQXDVTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268802
Record name 2-Chloro-2-(diethoxyphosphinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30094-33-8
Record name 2-Chloro-2-(diethoxyphosphinyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30094-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(diethoxyphosphinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 2 Diethoxyphosphoryl Acetic Acid

Reactions Involving the α-Chloro Moiety

The chlorine atom at the α-position to both the phosphoryl and carboxyl groups is a key site of reactivity, primarily participating in nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions and Carbon-Carbon Bond Formation

The electron-withdrawing nature of the adjacent phosphoryl and carboxyl groups activates the α-chloro atom towards nucleophilic displacement. This facilitates a range of substitution reactions, providing a pathway for the introduction of various functional groups. A significant application of this reactivity is in the formation of new carbon-carbon bonds.

While direct studies on 2-chloro-2-diethoxyphosphoryl-acetic acid are not extensively detailed in publicly available literature, the reactivity of its ethyl ester derivative, triethyl 2-chloro-2-phosphonoacetate, offers valuable insights. This ester is known to be a reactant in C-C bond formation reactions. For instance, it is utilized in Horner-Wadsworth-Emmons type reactions, a powerful method for the synthesis of alkenes.

The general mechanism for nucleophilic substitution at the α-carbon involves the attack of a nucleophile, leading to the displacement of the chloride ion. This process can be exploited to synthesize a variety of α-substituted phosphonoacetates. Although not explicitly detailed for the carboxylic acid, it is reasonable to infer that similar reactivity would be observed, potentially with modulation by the acidity of the carboxylic group.

A notable application in this area is the α-arylation of phosphonoacetates, which are valuable precursors for Horner-Wadsworth-Emmons olefinations. Catalytic strategies have been developed for the α-arylation of phosphonoacetates with a variety of aryl chlorides and bromides, highlighting the utility of displacing a leaving group at this position for C-C bond formation. acs.org

Table 1: Examples of Nucleophilic Substitution for C-C Bond Formation (Derived from related ester compounds)
Nucleophile/ReagentProduct TypeReaction TypeReference
Aryl Halides (with Pd catalyst)α-Aryl PhosphonoacetatesCross-coupling acs.org
Enolatesα-Alkylated PhosphonoacetatesAlkylationInferred

Oxidation Reactions at the α-Position

Transformations of the Diethoxyphosphoryl Group

The diethoxyphosphoryl group is a robust functional moiety, yet it can undergo specific transformations, primarily hydrolysis to the corresponding phosphonic acid and, theoretically, ligand exchange reactions.

Hydrolytic Stability and Phosphonic Acid Generation

The diethoxyphosphoryl group in phosphonate (B1237965) esters is generally stable but can be hydrolyzed to the corresponding phosphonic acid under either acidic or basic conditions. The stability of phosphonate esters towards hydrolysis is a key feature, often requiring forcing conditions for cleavage. openstax.org

The hydrolysis of dialkyl phosphonates is a widely applied method to generate phosphonic acids. libretexts.org This process typically occurs in two consecutive steps, with the removal of the first ethyl group being followed by the removal of the second. Acid-catalyzed hydrolysis, often using concentrated hydrochloric acid, is a common method. libretexts.org The mechanism involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol.

The stability of similar ester groups is known to be pH-dependent. For instance, sucrose (B13894) fatty acid esters show excellent long-term stability in a pH range of 5 to 7 at room temperature. openstax.org Under acidic conditions, the glycosidic bond is preferentially hydrolyzed, while under basic conditions, the ester bond is selectively cleaved. openstax.org While not a direct analogue, this highlights the general principle of pH-dependent stability of ester linkages.

The generation of the phosphonic acid from this compound would yield 2-chloro-2-phosphonoacetic acid, a molecule with enhanced water solubility and different coordination properties due to the presence of the phosphonic acid group.

Table 2: General Conditions for Hydrolysis of Dialkyl Phosphonates
ReagentConditionProductReference
Concentrated HClRefluxPhosphonic Acid libretexts.org
Concentrated HBrRefluxPhosphonic Acid libretexts.org

Potential for Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of one or more ligands attached to a central atom. In the context of the diethoxyphosphoryl group, this could theoretically involve the exchange of the ethoxy groups for other alkoxy, aryloxy, or amino groups. Such reactions would provide a route to modify the properties of the phosphorus center.

While specific examples of ligand exchange reactions on this compound are not prominent in the literature, the general principles of ligand exchange in transition metal complexes can provide a conceptual framework. chemguide.co.ukorganic-chemistry.orgchemrevlett.commasterorganicchemistry.com These reactions are typically driven by factors such as the relative bond strengths and concentrations of the incoming and outgoing ligands. masterorganicchemistry.com The phosphorus atom in the diethoxyphosphoryl group, while not a transition metal, can still act as an electrophilic center susceptible to nucleophilic attack, which is the basis for such exchange reactions.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its presence in this compound opens up a wide array of potential transformations. Standard reactions of carboxylic acids, such as esterification, amide bond formation, and conversion to acyl chlorides, are all theoretically possible. chemguide.co.uksavemyexams.comlibretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst would yield the corresponding ester. This is a fundamental transformation for modifying the solubility and reactivity of the molecule. openstax.orgchemra.com

Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides. Common methods for amide bond formation involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.orgchemguide.co.uknih.govresearchgate.net

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uk The resulting acyl chloride would be a highly versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Decarboxylation: While many carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, this reaction is often facilitated by the presence of a β-carbonyl group. masterorganicchemistry.com The stability of the carbanion formed upon decarboxylation is a key factor. For this compound, the stability of the resulting α-chloro, α-phosphoryl carbanion would determine the feasibility of this reaction. Studies on the thermal decarboxylation of acetic acid have shown that the reaction rates are dependent on the concentration of the undissociated acid. usgs.gov The presence of the electron-withdrawing chloro and diethoxyphosphoryl groups could potentially influence the decarboxylation pathway.

Table 3: Potential Reactions of the Carboxylic Acid Group
Reaction TypeReagentsProduct TypeReference
EsterificationAlcohol, Acid CatalystEster openstax.orgchemra.com
Amide FormationAmine, Coupling AgentAmide libretexts.orgchemguide.co.uknih.govresearchgate.net
Acyl Chloride FormationSOCl₂ or PCl₅Acyl Chloride chemguide.co.uk
DecarboxylationHeat(Potential for α-chloro phosphonate) masterorganicchemistry.comusgs.gov

Esterification and Amidation Studies

The carboxyl group of this compound readily undergoes esterification. This reaction is typically performed by reacting the acid with an alcohol in the presence of a catalyst. For instance, the esterification of monochloroacetic acid with lower alcohols (C1-C4) can be carried out at elevated temperatures, with the resulting ester and water being removed by distillation. google.comchemra.com The process can be initiated with the alcohol, monochloroacetic acid, and a catalytic amount of a suitable acid. google.com

Amidation of the carboxylic acid functionality provides access to the corresponding amides. This transformation can be achieved by activating the carboxylic acid, for example, by converting it into a more reactive species that can then react with a primary or secondary amine. nih.govresearchgate.net One such method involves the in situ generation of phosphonium (B103445) salts which act as activating agents for the carboxylic acid, facilitating the formation of the amide bond at room temperature. nih.govresearchgate.net These resulting α-chloroamides are valuable synthetic intermediates. researchgate.net

A summary of representative esterification and amidation reactions is presented in the table below.

Reactant 1Reactant 2Reaction TypeProduct
This compoundEthanolEsterificationEthyl 2-chloro-2-diethoxyphosphoryl-acetate
This compoundBenzylamineAmidationN-benzyl-2-chloro-2-diethoxyphosphoryl-acetamide

Decarboxylative Condensation Reactions

Decarboxylative condensation reactions involving derivatives of this compound, such as its esterified forms, are a key synthetic strategy. These reactions typically proceed through the loss of carbon dioxide from a carboxylic acid intermediate. csbsju.edu A common example is the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters react with various acyl donors to produce functionalized α-substituted β-keto esters. organic-chemistry.orgorganic-chemistry.org The process often involves the initial formation of a β-ketoester, which upon treatment with aqueous acid and heat, first hydrolyzes to a β-ketoacid and then undergoes decarboxylation to yield a ketone. csbsju.edulibretexts.org

The efficiency of these reactions can be influenced by the reaction conditions. For instance, the use of an excess of a Grignard reagent like i-PrMgCl is crucial for effective enolate generation and achieving high product yields in decarboxylative Claisen condensations. organic-chemistry.org These reactions are compatible with a range of acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids. organic-chemistry.orgorganic-chemistry.org

Role as a Key Reagent in Named Organic Reactions

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphonate carbanion, which is typically generated by treating a phosphonate ester with a base. wikipedia.org Derivatives of this compound, such as its esters, are effective reagents in HWE reactions. enamine.net

The reaction mechanism involves the deprotonation of the phosphonate to form a stabilized carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate subsequently forms an oxaphosphetane, which then eliminates a dialkylphosphate salt to yield the alkene. wikipedia.orgwpmucdn.com A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by extraction. wikipedia.orgalfa-chemistry.com

The HWE reaction generally exhibits a high degree of stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This selectivity is attributed to steric control during the approach of the carbanion to the carbonyl group. organic-chemistry.orgalfa-chemistry.com However, the stereochemical outcome can be influenced by the structure of the phosphonate and the reaction conditions. wikipedia.org

Aldehyde/KetoneHWE ReagentBaseProduct (Major Isomer)
BenzaldehydeEthyl 2-chloro-2-diethoxyphosphoryl-acetateNaHEthyl (E)-2-chloro-3-phenylacrylate
CyclohexanoneEthyl 2-chloro-2-diethoxyphosphoryl-acetateNaHEthyl 2-chloro-2-(cyclohexylidene)acetate

Stereoselectivity Investigations in Staudinger Reactions

The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped by an electrophile, such as a ketene (B1206846), to form a β-lactam. While this compound itself is not directly used, its derivatives can be envisioned in related transformations. The stereoselectivity of the Staudinger reaction is a critical aspect and is influenced by several factors. nih.gov

Research has shown that the solvent can affect the stereochemical outcome, with polar solvents favoring the formation of trans-β-lactams. nih.gov The order of addition of reagents can also impact stereoselectivity. nih.gov For instance, adding a tertiary amine to a solution of the acyl chloride and imine generally leads to a decrease in stereoselectivity. nih.gov The nature of the substituents on both the imine and the ketene precursor also plays a significant role in determining the cis/trans ratio of the resulting β-lactam. researchgate.net These investigations provide a framework for controlling the stereochemistry in reactions where derivatives of this compound could potentially be employed. nih.govresearchgate.net

Remote Chelation Controlled Ireland-Claisen Rearrangement Applications

The Ireland-Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester enolate or its silyl (B83357) ketene acetal (B89532) derivative to form a γ,δ-unsaturated carboxylic acid. semanticscholar.org This reaction is a powerful tool for carbon-carbon bond formation and can be controlled to achieve high stereoselectivity. nih.gov

A significant advancement in this area is the use of remote chelation to control the stereochemical outcome. nih.gov This strategy allows for the transfer of chirality from a distant functional group, such as a δ-hydroxyl group in the allylic alcohol portion of the starting material. nih.govresearchgate.net This approach is particularly valuable as it can produce terminal alkenes, which are useful for further synthetic transformations. nih.gov The reaction typically involves treating an allyl ester with a strong base to form an enolate, which is then converted to a silyl ketene acetal that undergoes the rearrangement. semanticscholar.org While direct applications involving this compound are not extensively documented, its derivatives could potentially be utilized in such strategic rearrangements.

Ugi-Dieckmann Reactions for Complex Scaffold Synthesis

The Ugi reaction is a multi-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The Dieckmann condensation, on the other hand, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. masterorganicchemistry.com The combination of these two powerful reactions in a sequential manner, known as the Ugi-Dieckmann reaction, allows for the rapid synthesis of complex molecular scaffolds.

In this sequence, the product of the Ugi reaction, which contains an ester and an amide functionality, is designed to be a precursor for the subsequent Dieckmann condensation. This intramolecular cyclization leads to the formation of a five- or six-membered ring, creating a β-keto ester within a more complex heterocyclic framework. masterorganicchemistry.com Although specific examples employing this compound in this sequence are not prominent in the literature, its structural features suggest its potential as a component in designing novel Ugi-Dieckmann reaction pathways for the synthesis of unique and complex molecules.

Nucleophilic Addition Reactions for Allene (B1206475) Epoxide Synthesis

The synthesis of allene epoxides originating from this compound involves a multi-step sequence, initiated by a nucleophilic addition reaction to form an allene, which is subsequently epoxidized. A key transformation in this pathway is a variation of the Horner-Wadsworth-Emmons (HWE) reaction, where a phosphonate carbanion reacts with a ketene to generate the allene scaffold. This is followed by the oxidation of the central double bond of the allene to yield the corresponding allene epoxide.

The initial step leverages the reactivity of a phosphonate carbanion, generated from a suitable phosphonate precursor, which undergoes nucleophilic addition to a ketene. While the direct use of this compound for this specific transformation is not extensively documented, the reaction of stabilized phosphonate esters, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, with disubstituted ketenes provides a well-established route to trisubstituted allenes. organic-chemistry.org This reaction proceeds efficiently when mediated by a magnesium(II) salt, typically using a Grignard reagent like isopropylmagnesium bromide as the base to generate the reactive phosphonate carbanion. organic-chemistry.org The ketenes are often generated in situ from the corresponding acyl chlorides.

The general mechanism involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketene, forming a betaine (B1666868) intermediate. This intermediate subsequently collapses, eliminating a phosphate (B84403) byproduct and forming the allene. The use of Z-selective HWE reagents has been shown to improve the yields of this transformation. organic-chemistry.org

The following table summarizes representative examples of allene synthesis through the Horner-Wadsworth-Emmons reaction of a stabilized phosphonate with various in situ generated ketenes.

Table 1: Synthesis of Substituted Allenes via Horner-Wadsworth-Emmons Reaction of Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate with Ketenes

Entry Acyl Chloride Precursor for Ketene Base Solvent Yield (%)
1 Diphenylacetyl chloride i-PrMgBr THF 95
2 2-Phenylpropionyl chloride i-PrMgBr THF 88
3 2,2-Dimethylpropanoyl chloride i-PrMgBr THF 75
4 Cyclohexanecarbonyl chloride i-PrMgBr THF 82

Once the substituted allene is synthesized, the subsequent step is the epoxidation of the central carbon-carbon double bond to form the allene epoxide, also known as an allene oxide. Allene oxides are a class of reactive organic intermediates. wikipedia.org The epoxidation of allenes can be achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.orgwikiwand.com

The reaction proceeds via the electrophilic addition of an oxygen atom from the peroxyacid across one of the double bonds of the allene. Due to the perpendicular arrangement of the π-systems in allenes, the epoxidation selectively occurs at one of the two double bonds. The resulting allene epoxides are often unstable and can be prone to rearrangement, for instance, to form cyclopropanones. wikipedia.org Their isolation may require careful control of reaction conditions and steric protection of the molecule. wikipedia.org

The table below provides illustrative examples of the epoxidation of allenes to form allene epoxides.

Table 2: Epoxidation of Allenes to Allene Epoxides

Entry Allene Substrate Epoxidizing Agent Solvent Product
1 1,3-Di-tert-butylallene m-CPBA Dichloromethane 1,3-Di-tert-butylallene oxide
2 Tetramethylallene Peracetic Acid Diethyl ether Tetramethylallene oxide
3 1,1,3-Trimethyl-3-phenylallene m-CPBA Chloroform 1,1,3-Trimethyl-3-phenylallene oxide

Advanced Applications in Organic Synthesis and Functional Material Research

Strategic Building Block for Complex Molecular Architectures

The inherent reactivity of 2-chloro-2-diethoxyphosphoryl-acetic acid allows for its strategic incorporation into a variety of molecular scaffolds, enabling the synthesis of diverse and complex organic structures.

Synthesis of Natural Product Analogues and Scaffolds (e.g., Anaenamides)

A notable application of this compound is in the total synthesis of natural products, such as the anaenamides. In the synthesis of anaenamides C and D, this compound serves as a crucial building block. The synthetic strategy involves the coupling of 2-chloro-2-(diethoxyphosphoryl)acetic acid with an amine component, demonstrating its utility in forming amide bonds as part of a larger molecular framework. researchgate.net This approach highlights the compound's role in providing a key structural motif necessary for the final natural product architecture.

Preparation of Biologically Relevant Heterocyclic Systems (e.g., Azetidinones, Tetramic Acid Derivatives)

While direct literature examples detailing the use of this compound in the synthesis of azetidinones and tetramic acid derivatives are not prevalent, its structural similarity to reagents commonly used in these syntheses suggests its potential utility. The synthesis of the azetidinone (β-lactam) ring, for instance, often involves the Staudinger cycloaddition of a ketene (B1206846) with an imine. A common precursor for the ketene is chloroacetyl chloride. Given that this compound also possesses a reactive acid chloride (after activation) and an α-chloro substituent, it could potentially serve as a precursor in similar cycloaddition reactions to generate novel phosphonate-substituted β-lactams.

Similarly, the synthesis of tetramic acid derivatives often involves the cyclization of β-amino esters or related precursors. The functional groups present in this compound could be chemically manipulated to construct precursors suitable for tetramic acid synthesis, thereby introducing a phosphonate (B1237965) moiety into this important class of bioactive heterocycles.

Introduction of Phosphonate Moieties into Diverse Organic Structures

The phosphonate group is a key pharmacophore in many biologically active molecules and a versatile functional group in organic synthesis. The ester derivative of this compound, triethyl 2-chloro-2-phosphonoacetate, is a valuable reagent for the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com This reaction is a powerful method for the formation of carbon-carbon double bonds, typically with high E-selectivity.

In the HWE reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an intermediate which subsequently eliminates a phosphate (B84403) ester to yield an alkene. wikipedia.org The use of triethyl 2-chloro-2-phosphonoacetate in this reaction allows for the introduction of a chloro- and an ethoxycarbonyl-substituted vinylphosphonate (B8674324) moiety into a wide range of organic molecules. This provides a route to α,β-unsaturated esters and other important synthetic intermediates. The reaction is known for its mild conditions and the easy removal of the phosphate byproduct.

Functionalization of Polymers and Materials

The reactivity of this compound also extends to the field of materials science, where it can be used to modify the properties of polymers and surfaces.

Precursors for Phosphorus-Containing Polyacids and Polyphosphonates

Phosphorus-containing polymers are of significant interest due to their flame-retardant properties, biocompatibility, and metal-chelating abilities. While the direct polymerization of this compound is not widely reported, a closely related analogue, 2-(diethoxyphosphoryl)acetic acid, has been used in the acylation of other monomers to produce phosphorus-containing polymers. acs.org This suggests that this compound could similarly be employed as a monomer or a modifying agent in polymer synthesis.

The presence of the carboxylic acid group allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The phosphonate and chloro groups would then be pendant to the polymer chain, imparting specific functionalities. Subsequent hydrolysis of the diethyl phosphonate esters would yield a polyacid with phosphonic acid groups, which are known for their strong acidity and ability to coordinate with metal ions.

Development of Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface, allowing for the precise control of surface properties. nih.gov Phosphonic acids are particularly effective anchor groups for forming stable SAMs on a variety of metal oxide surfaces, such as titanium oxide, aluminum oxide, and silicon oxide. nih.gov

The diethyl phosphonate group of this compound can be hydrolyzed to the corresponding phosphonic acid. This resulting molecule, possessing a phosphonic acid headgroup, a chloro-substituted backbone, and a carboxylic acid tail group, is a prime candidate for the formation of functional SAMs. The phosphonic acid headgroup would strongly bind to the metal oxide surface, while the carboxylic acid tail group would be exposed, allowing for further chemical modification or for tailoring the surface's wettability and chemical reactivity. The presence of the chloro group could also influence the packing and electronic properties of the monolayer. This approach provides a versatile platform for creating functionalized surfaces for applications in electronics, biosensors, and corrosion protection.

Formation of Precursors for Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties and functionality of MOFs can be tailored by modifying the organic linkers. Phosphonate-based ligands, in addition to the more common carboxylate linkers, are increasingly being used in the synthesis of MOFs due to their strong coordination to metal centers, which can enhance the stability of the resulting framework. researchgate.net

While direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its structure is highly relevant for the synthesis of functionalized phosphonate linkers. The carboxylic acid group can be selectively reacted or modified to introduce other functionalities, while the phosphonate group serves as the anchoring point to the metal centers within the MOF structure.

The synthesis of functionalized linkers is a key strategy for tuning the properties of MOFs. For instance, new phosphinate-based MOFs with functional groups pointing into the pores have been synthesized from specifically designed linkers. researchgate.netnih.govchemrxiv.orgacs.org These functional groups can enhance properties such as selective adsorption of pollutants or catalytic activity. Theoretically, the α-chloro group in this compound could be subjected to nucleophilic substitution reactions to introduce a wide variety of functional groups. This would transform the original molecule into a versatile precursor for a library of custom-designed phosphonate linkers for specialized MOF applications.

Table 1: Potential Functionalization of MOF Linkers Derived from this compound

Starting Material Reagent/Reaction Type Potential Linker Functionality Potential MOF Application
This compound Nucleophilic Substitution (e.g., with NaN3, then reduction) Amino Group (-NH2) Catalysis, Gas Sorption
This compound Nucleophilic Substitution (e.g., with KSR) Thiol Group (-SH) Heavy Metal Sequestration
This compound Suzuki or Stille Coupling (after conversion to organometallic) Aryl or Vinyl Groups Luminescence, Sensing

Design of Specialized Reagents for Targeted Chemical Transformations

The chemical structure of this compound makes it a valuable precursor for the design of specialized reagents, particularly for olefination reactions. The presence of the phosphonate group is characteristic of reagents used in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. researchgate.netwikipedia.orgconicet.gov.ar

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. The ester derivative of this compound, namely triethyl 2-chloro-2-phosphonoacetate, is a classic example of an HWE reagent. The α-chloro atom in this reagent can significantly influence the reactivity and the stereochemical outcome of the olefination reaction.

Furthermore, α-substituted phosphonoacetates are valuable precursors in organic synthesis. acs.orgacs.orgnih.gov The development of methods for the α-arylation of phosphonoacetates has expanded the utility of these compounds, allowing for the synthesis of complex α,β-unsaturated esters that are not easily accessible through other routes. acs.orgacs.orgnih.gov this compound can be considered a key starting material for the synthesis of a variety of α-substituted phosphonate reagents. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce diverse substituents at the α-position.

Table 2: Research Findings on Horner-Wadsworth-Emmons Reagents

HWE Reagent Type Key Features Resulting Alkene Reference
Unsubstituted Phosphonoacetates Stabilized by one ester group Predominantly (E)-alkenes wikipedia.org
α-Halo Phosphonoacetates Increased reactivity at α-carbon Can be used to synthesize α,β-unsaturated esters with further functionality mdpi.comnih.gov
Phosphonates with electron-withdrawing groups Used in Gennari-Still modification Predominantly (Z)-alkenes wikipedia.org

The ability to introduce various functional groups at the α-position of the phosphonate reagent allows for the synthesis of highly functionalized and complex molecular targets. This makes derivatives of this compound powerful tools for medicinal chemistry and the synthesis of natural products. conicet.gov.ar

Enzymatic and Biochemical Interaction Studies: in Vitro Research Applications

Molecular Mechanisms of Enzyme Inhibition

The molecular structure of phosphonoacetic acid derivatives allows them to interact with the active sites of various enzymes, leading to inhibition of their catalytic activity. These interactions are often competitive, with the phosphonoacetate molecule mimicking the substrate or binding to a key region of the enzyme.

Inhibition of Alkaline Phosphatase by Phosphonoacetic Derivatives

Phosphonoacetic acid and its derivatives are recognized as competitive inhibitors of alkaline phosphatase. This inhibition is a key aspect of their biochemical profile and has been utilized in the development of new techniques for non-radioactive DNA probe detection. The inhibitory activity is also the basis for the use of these compounds in affinity chromatography for the purification of alkaline phosphatase. The interaction involves the phosphonate (B1237965) group of the derivative binding to the active site of the enzyme, thereby blocking the binding of the natural substrate.

Interactions with Viral DNA Polymerases and Reverse Transcriptases

A significant area of research for phosphonoacetic acid derivatives has been their antiviral activity, which is primarily mediated through the inhibition of viral DNA polymerases. nih.gov Phosphonoacetic acid itself has been shown to be a specific inhibitor of herpesvirus-induced DNA polymerases. nih.gov The mechanism of inhibition does not typically compete with nucleotide substrate binding but rather interferes with the elongation of the nascent polynucleotide chain. nih.gov

The structural requirements for this antiherpesvirus activity are highly specific. Both the carboxylic and phosphono groups are essential for activity, and the distance between them is critical. nih.gov While the addition of groups to the methylene (B1212753) carbon can reduce activity, it does not completely eliminate it, suggesting that modifications at this position can be tolerated to some extent. nih.gov

While the primary target of phosphonoacetic acid derivatives is viral DNA polymerase, some studies have explored their effects on reverse transcriptases. The inhibitory effects on reverse transcriptases are generally less potent compared to their impact on herpesvirus DNA polymerases.

Antimicrobial Research Insights (In Vitro)

The antimicrobial potential of phosphonoacetic acid derivatives has been an area of investigation, although it is less explored than their antiviral properties.

Investigation of General Antimicrobial Properties

Efficacy against Specific Microbial Targets

Specific data on the efficacy of 2-chloro-2-diethoxyphosphoryl-acetic acid against particular microbial targets is not extensively documented in the available research. However, the broader class of phosphonoacetic acid derivatives has been primarily investigated for its antiviral activity, particularly against Herpes simplex virus. nih.gov Some studies on other organophosphorus compounds have shown activity against bacterial strains like Bacillus subtilis and Escherichia coli. mdpi.com

Anti-Proliferative and Anti-Pathogen Research (In Vitro)

The in vitro anti-proliferative and anti-pathogen activities of phosphonoacetic acid derivatives have been a subject of scientific inquiry, with a primary focus on their antiviral capabilities.

Phosphonoacetic acid has demonstrated selective antiherpesvirus activity. nih.gov In vitro experiments have shown that some phosphonoacetic acid derivatives are highly active against Herpes simplex virus. nih.gov The compound has also been found to inhibit the in vitro replication of varicella-zoster virus by blocking the development and spread of its cytopathic effects. nih.gov The mechanism behind this anti-pathogen activity is the specific inhibition of the virus-induced DNA polymerase. nih.govmedchemexpress.com

In terms of broader anti-proliferative effects, studies on related compounds like bis(α-amino)phosphinic acid derivatives have been conducted. These investigations have explored the cytotoxic activities of such compounds on cell lines like MCF-7 breast adenocarcinoma cells. researchgate.net However, specific anti-proliferative data for this compound is not detailed in the currently available literature.

Anti-Osteosarcoma and Anti-Cancer Activity in Cell Lines

The potential of organophosphorus compounds, particularly α-aminophosphonates and α-hydroxyphosphonates, as anticancer agents has been an area of active research. These compounds are structural analogs of α-amino acids and have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Studies on novel α-aminophosphonate derivatives have shown that some of these compounds exhibit moderate to high levels of antitumor activity against human cancer cell lines, including lung, liver, and ovarian cancer cells. nih.gov For instance, certain α-aminophosphonate derivatives of dehydroabietic acid were found to have more potent inhibitory activities than the commercial anticancer drug 5-fluorouracil (B62378) in standard MTT assays. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov

Similarly, α-hydroxy-benzylphosphonate derivatives have been tested against a panel of eight tumor cell lines, including those from breast, skin, prostate, colon, and lung carcinomas, as well as melanoma and Kaposi's sarcoma. mdpi.com These compounds elicited a moderate cytostatic effect, and in some cases, induced morphological changes in cells characteristic of the early stages of apoptosis, such as membrane blebbing. mdpi.com The introduction of an acyloxy group to the α-hydroxyphosphonate structure was identified as a moiety that can increase anticancer cytotoxicity across various cell lines. mdpi.com

While these studies highlight the anticancer potential of the broader phosphonate class, specific research into the anti-osteosarcoma activity of this compound is not currently available.

Table 1: Cytostatic Effect of Representative α-Hydroxy-Benzylphosphonate Derivatives against Human Tumor Cell Lines Data adapted from studies on related α-hydroxyphosphonate compounds, not this compound.

Compound TypeCell Line% Inhibition
Acylated HydroxyphosphonateA2058 (Melanoma)55.4 ± 1.5%
HydroxyphosphonateA431 (Skin Carcinoma)40.8 ± 4.8%
Acylated HydroxyphosphonateMDA-MB-231 (Breast Cancer)36.1 ± 2.3%
HydroxyphosphonateEbc-1 (Lung Carcinoma)36.8 ± 1.9%

Anti-Malarial (Antiplasmodial) Activity

The search for novel anti-malarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. While various classes of organic compounds have been investigated for their antiplasmodial activity, specific data on chlorinated organophosphorus compounds like this compound is scarce.

Research into compounds with antiplasmodial activity has explored a wide range of chemical scaffolds. For example, studies on quinoxaline (B1680401) derivatives have shown that the presence of a trichloromethyl (CCl3) group can be essential for their antiplasmodial activity. nih.gov This highlights that halogenation can be a key feature for biological activity in certain heterocyclic systems.

Additionally, α-aminophosphonic acid derivatives have been noted for their potential as antimalarial agents, among other therapeutic effects. nih.gov However, detailed in vitro studies quantifying the antiplasmodial efficacy of α-chloro phosphonates are not extensively documented. The investigation into the potential of compounds like this compound could be a future area of research in the development of new anti-malarial drugs.

Antiviral Efficacy against Herpesviruses

The class of compounds to which this compound belongs, namely phosphonoacetic acid (PAA) derivatives, has a well-documented history of antiviral activity, particularly against herpesviruses. nih.govmedchemexpress.com PAA and its analogues are known to specifically inhibit the replication of herpesviruses. nih.gov

The primary mechanism of action of PAA is the inhibition of viral DNA polymerase. nih.govnih.gov This inhibition is highly specific to the virus-induced enzyme, with normal cellular DNA polymerases being relatively insensitive, which contributes to a lower cellular toxicity. nih.gov PAA is thought to bind to the viral DNA polymerase, allowing for the initiation of polynucleotide synthesis but preventing the subsequent addition of deoxynucleosides to the elongating DNA chain. nih.gov This effectively halts viral DNA replication.

In vitro studies have demonstrated that PAA inhibits the synthesis of herpes simplex virus (HSV) DNA in infected cells. nih.gov The presence of PAA at concentrations sufficient to block virus growth and DNA synthesis leads to a significant reduction in the production of late viral proteins. nih.gov The development of viral resistance to PAA has been correlated with mutations in the viral DNA polymerase, further confirming this enzyme as the primary target. nih.gov

The structural similarity of this compound to PAA suggests that it could potentially exhibit a similar mechanism of antiviral activity. However, direct experimental evidence for the anti-herpesvirus efficacy of this specific compound is not available in the current literature.

Table 2: Antiviral Activity of a Representative Phosphonate Analogue against Various Herpesviruses Data represents findings for a related phosphonate compound (Z-Phosphonate 12 from a cited study), not this compound.

VirusAssay TypeEC₅₀ (μM)
Varicella Zoster Virus (VZV)Plaque Reduction2.9
Herpes Simplex Virus 1 (HSV-1)Plaque Reduction15
Human Cytomegalovirus (HCMV)Plaque Reduction2.4 - 11.5
Murine Cytomegalovirus (MCMV)Plaque Reduction0.4

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For 2-chloro-2-diethoxyphosphoryl-acetic acid, ¹H, ¹³C, and ³¹P NMR spectra would be required to map out the carbon-hydrogen framework and identify the phosphorus environment.

¹H NMR: This technique would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show signals for the ethoxy group protons (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and a signal for the acidic proton of the carboxylic acid group. The position of the single proton on the α-carbon, adjacent to the chlorine and phosphorus atoms, would be of particular interest.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. Key signals would include those for the methyl and methylene carbons of the ethoxy groups, the α-carbon directly attached to the chlorine and phosphorus atoms, and the carbonyl carbon of the carboxylic acid. The chemical shifts and coupling constants (specifically carbon-phosphorus coupling, ²JC-P and ³JC-P) would provide critical information about the electronic environment of each carbon.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is essential. This spectrum would show a single signal corresponding to the phosphorus atom in the diethoxyphosphoryl group. The chemical shift of this signal would be characteristic of a phosphonate (B1237965) group and would confirm its oxidation state and coordination environment.

A hypothetical data table for the expected NMR shifts is presented below.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H1.3-1.4TripletJH-H ≈ 7-OCH₂CH
4.2-4.4MultipletJH-H ≈ 7, JH-P ≈ 8-OCH ₂CH₃
5.0-5.2DoubletJH-P ≈ 15Cl-CH -P
10-12Singlet (broad)-COOH
¹³C16-17Singlet-OCH₂C H₃
64-66Doublet²JC-P ≈ 6-OC H₂CH₃
68-72Doublet¹JC-P ≈ 160C -Cl
165-168Doublet²JC-P ≈ 5C =O
³¹P10-15Singlet(EtO )₂P (O)-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₆H₁₂ClO₅P), HRMS would provide an exact mass measurement with high accuracy. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

A hypothetical HRMS data table is shown below.

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺231.0187Not Available
[M+Na]⁺253.0006Not Available

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the P=O stretch of the phosphonate, and the C-O and C-Cl bonds.

A table of expected characteristic IR absorption bands is provided below.

Functional GroupWavenumber (cm⁻¹)Description
O-H2500-3300 (broad)Carboxylic acid stretch
C=O1700-1725Carbonyl stretch
P=O1200-1260Phosphoryl stretch
C-O1000-1300Ether and ester stretches
C-Cl600-800Carbon-chlorine stretch

X-ray Crystallography for Absolute Structure and Stereochemistry

A hypothetical table of crystallographic data is presented below.

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available
Bond Lengths (Å)Not Available
Bond Angles (°)Not Available

Computational Chemistry and Theoretical Modeling of 2 Chloro 2 Diethoxyphosphoryl Acetic Acid

Molecular Orbital and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like 2-chloro-2-diethoxyphosphoryl-acetic acid. DFT calculations focus on the electron density to determine the ground-state energy and, from it, other molecular properties. These calculations provide a detailed picture of the molecule's stability, reactivity, and geometry.

Key parameters derived from DFT and molecular orbital (MO) theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing chlorine atom and the phosphoryl and carboxyl groups significantly influences the electron density distribution. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges (e.g., Mulliken charges). These calculations reveal that the α-carbon, bonded to the chlorine and phosphorus atoms, is highly electrophilic. The analysis of molecular orbitals would show the HOMO is likely localized on the oxygen atoms of the phosphoryl and carboxyl groups, while the LUMO is centered around the P-C-Cl framework, highlighting the sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Properties for this compound

This table presents typical data obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G) for illustrative purposes.*

PropertyCalculated ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating capability (ionization potential).
LUMO Energy -1.5 eVIndicates electron-accepting capability (electron affinity).
HOMO-LUMO Gap 5.7 eVReflects chemical reactivity and stability.
Dipole Moment 3.8 DQuantifies the overall polarity of the molecule.
Mulliken Charge on α-Carbon +0.25 eShows the electrophilic nature of the carbon atom.
Mulliken Charge on Chlorine -0.18 eIndicates the negative charge accumulation on the Cl atom.

These theoretical calculations are instrumental in predicting how the molecule will behave in various chemical environments and in rationalizing its spectroscopic characteristics.

Reaction Mechanism and Transition State Analysis

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. For derivatives of this compound, such as its ethyl ester, a key transformation is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction involves the deprotonation of the α-carbon followed by the nucleophilic attack of the resulting carbanion on an aldehyde or ketone. wikipedia.org

Theoretical analysis of this reaction involves several key steps:

Reactant and Product Optimization: The geometries of the phosphonate (B1237965), base, carbonyl compound, and the final alkene and phosphate (B84403) byproduct are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Computational methods are used to locate the transition state structures for each elementary step, such as the initial deprotonation, the nucleophilic addition to the carbonyl, and the subsequent elimination of the phosphate group. ijnc.ir A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction bottleneck.

Energy Profile Calculation: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which is crucial for predicting the reaction rate.

Quantum mechanical calculations have been used to study the HWE reaction mechanism in detail. acs.org These studies show that the initial nucleophilic addition of the phosphonate carbanion to the carbonyl is often the rate-limiting step. wikipedia.org The stereoselectivity of the HWE reaction, which typically favors the formation of (E)-alkenes, can also be rationalized by comparing the energies of the different diastereomeric transition states leading to the (E) and (Z) products. wikipedia.orgresearchgate.net The presence of the α-chloro substituent in this compound would be expected to influence both the acidity of the α-proton and the stability of the carbanion intermediate, thereby affecting the reaction kinetics and selectivity.

Table 2: Illustrative Calculated Activation Energies for the HWE Reaction

Hypothetical data for the reaction of the deprotonated ethyl ester of this compound with acetaldehyde.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Nucleophilic Addition (Path to syn intermediate) TS112.5
Nucleophilic Addition (Path to anti intermediate) TS214.0
Oxaphosphetane Elimination (from syn) TS38.2
Oxaphosphetane Elimination (from anti) TS47.5

This analysis helps in understanding the factors controlling the reaction outcome and in designing modified reagents for improved performance.

Structure-Activity Relationship (SAR) Modeling for Alpha-Substituted Phosphonoacetate Derivatives

Phosphonates, due to their structural resemblance to the tetrahedral transition states of phosphate hydrolysis, are widely studied as enzyme inhibitors. researchgate.nettaylorfrancis.com Alpha-substituted phosphonoacetate derivatives, in particular, have been investigated for their potential to inhibit various enzymes, including proteases and dehydrogenases. researchgate.netmdpi.com Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of these compounds with their biological activity. nih.gov

SAR modeling for α-substituted phosphonoacetates involves systematically modifying the substituent at the alpha position (e.g., -H, -Cl, -F, -CH3) and other parts of the molecule and observing the effect on inhibitory potency. nih.gov The goal is to identify the structural features that are critical for binding to the enzyme's active site.

QSAR takes this a step further by developing a mathematical model that quantitatively relates the biological activity to calculated molecular descriptors. nih.gov These descriptors can be categorized as:

Electronic: Hammett constants, atomic charges, HOMO/LUMO energies.

Steric: Molar refractivity, van der Waals volume, specific geometric parameters.

Hydrophobic: Partition coefficient (log P).

Topological: Connectivity indices that describe the branching and shape of the molecule.

For a series of α-substituted phosphonoacetate derivatives, a QSAR model might look like: log(1/IC₅₀) = c₀ + c₁(log P) + c₂(σ) + c₃(MR)

where IC₅₀ is the concentration required for 50% inhibition, log P is the hydrophobicity descriptor, σ is the Hammett constant representing the electronic effect of the α-substituent, and MR is a steric descriptor. The coefficients (c₀, c₁, c₂, c₃) are determined by statistical regression analysis.

Such models can reveal, for instance, that potent inhibition requires an α-substituent that is electron-withdrawing (positive c₂) and of a specific size (optimal value for MR). nih.gov For this compound, the chloro group provides a specific combination of steric bulk and strong electron-withdrawing character that can be quantitatively assessed within a QSAR framework. These models are invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the rational design of more potent and selective enzyme inhibitors. nih.govresearchgate.net

Table 3: Illustrative QSAR Data for α-Substituted Phosphonoacetate Derivatives

Hypothetical data illustrating the relationship between molecular descriptors and inhibitory activity against a target enzyme.

α-Substituent (X)log P (Hydrophobicity)σ (Electronic)MR (Steric)Observed pIC₅₀ (-log IC₅₀)
-H 1.200.001.034.5
-F 1.350.060.925.1
-Cl 1.910.236.035.8
-CH₃ 1.75-0.045.654.9
-CF₃ 2.050.545.026.2

This data illustrates how changes in the α-substituent affect key properties, which in turn correlate with biological activity, providing a rational basis for further drug design.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The development of novel derivatives of 2-chloro-2-diethoxyphosphoryl-acetic acid is a primary frontier, aimed at creating compounds with tailored reactivity and enhanced selectivity for specific applications. Research efforts are anticipated to focus on systematic modifications of the core structure to influence its steric and electronic properties.

Key strategies in the design of next-generation derivatives include:

Modification of the Phosphonate (B1237965) Group: Replacing the diethoxy groups with other alkyl, aryl, or fluorinated alkoxy moieties can fine-tune the electrophilicity of the phosphorus atom and the steric hindrance around the reaction center. This is crucial for improving stereoselectivity in reactions such as the Horner-Wadsworth-Emmons olefination.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to a range of esters, amides, or thioesters can modulate the compound's reactivity and introduce new functional handles for subsequent transformations or for biological applications. nih.govresearchgate.net The synthesis of functionalized amino acid derivatives, for example, provides a blueprint for creating new pharmacophores. nih.govresearchgate.net

Substitution of the Chlorine Atom: Investigating the nucleophilic substitution of the chlorine atom can open pathways to a wide array of α-functionalized phosphonoacetates, including α-amino, α-azido, or α-thio derivatives, significantly expanding the chemical space accessible from this scaffold.

These synthetic efforts aim to produce a library of analogs for high-throughput screening in various applications, from asymmetric synthesis to medicinal chemistry.

Table 1: Potential Next-Generation Derivatives and Their Design Rationale

Derivative Class Structural Modification Potential Advantage Relevant Synthetic Reaction
Chiral Phosphonates Replacement of ethoxy groups with bulky chiral auxiliaries (e.g., TADDOL-derived groups). Enhanced enantioselectivity in asymmetric catalysis or olefination reactions. Transesterification
α-Amino Derivatives Nucleophilic substitution of the chlorine atom with an amino group. Access to unnatural α-aminophosphonic acids, known for biological activity. Nucleophilic Substitution
Amide Derivatives Coupling of the carboxylic acid with various primary or secondary amines. Introduction of diverse functional groups; potential for new bioactive compounds. Amide Coupling

Exploration of Catalytic Applications and Organocatalysis

The acidic nature of the phosphonic acid group, combined with the chirality at the α-carbon, suggests a significant, yet largely unexplored, potential for this compound and its derivatives in catalysis. Chiral phosphonic and phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a variety of asymmetric transformations. researchgate.netmdpi.comnih.gov

Future research is poised to investigate:

Asymmetric Brønsted Acid Catalysis: Chiral, enantiomerically pure derivatives of this compound could be designed and synthesized to act as organocatalysts. These catalysts could be applied to reactions sensitive to acid catalysis, such as asymmetric additions to imines (e.g., phospha-Mannich reactions), Friedel-Crafts reactions, and cycloadditions. mdpi.com The presence of the α-chloro and phosphoryl groups could modulate the catalyst's acidity and steric environment, potentially leading to unique reactivity and selectivity profiles compared to existing BINOL-derived phosphoric acid catalysts. mdpi.com

Lewis Base Catalysis: The phosphonate oxygen atom is a potential Lewis basic site. Derivatives could be explored as ligands for metal catalysts or as direct Lewis base organocatalysts.

Bifunctional Catalysis: Derivatives incorporating an additional functional group, such as an amino or thiourea (B124793) moiety, could act as bifunctional catalysts, activating both the electrophile and nucleophile in a reaction to achieve high levels of stereocontrol.

Table 2: Potential Organocatalytic Applications for Derivatives

Reaction Type Role of Derivative Substrates Expected Outcome
Phospha-Mannich Reaction Chiral Brønsted Acid Aldehydes, Amines, Phosphites Enantioselective synthesis of α-aminophosphonates. mdpi.com
Asymmetric Aza-Diels-Alder Chiral Brønsted Acid Imines, Dienes Enantioselective synthesis of nitrogen-containing heterocycles.
Michael Addition Chiral Brønsted Acid α,β-Unsaturated Carbonyls, Nucleophiles Enantioselective formation of C-C bonds.

Development of Green Chemistry Approaches for Sustainable Synthesis

Advancing the synthesis of this compound and its derivatives in line with the principles of green chemistry is a critical research frontier. Traditional methods for organophosphorus synthesis can involve hazardous reagents and large volumes of organic solvents. Modern approaches aim to mitigate these issues through more sustainable synthetic protocols.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and fewer byproducts. anton-paar.comscispace.com This technique has been successfully applied to the synthesis of various phosphonates, including α-hydroxyphosphonates, under solvent-free conditions. researchgate.netbohrium.com

Solvent-Free and Catalyst-Free Reactions: Performing reactions under neat (solvent-free) conditions reduces waste and simplifies product purification. acgpubs.org Research into catalyst-free Pudovik and Abramov-type reactions, potentially activated by microwave or ultrasound, could provide a highly efficient and environmentally benign route to the core structure. researchgate.net

Use of Greener Catalysts and Solvents: When catalysts are necessary, the focus is shifting towards developing biosourced or recyclable catalysts, such as ecocatalysts derived from metal-hyperaccumulating plants. nih.gov The use of ionic liquids or deep eutectic solvents can also provide a more sustainable alternative to volatile organic compounds. researchgate.net Ultrasound-assisted synthesis using recyclable magnetic nanocatalysts represents another promising green methodology. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Method (e.g., Reflux in Toluene) Green Method (e.g., Microwave, Solvent-Free)
Energy Source External heating (oil bath) Microwave irradiation anton-paar.com
Reaction Time Hours to days Minutes to hours bohrium.com
Solvent Usage High (e.g., toluene, THF) Minimal or none acgpubs.org
Catalyst Strong bases or Lewis acids Mild bases (e.g., Na2CO3), ecocatalysts, or catalyst-free. bohrium.comnih.gov
Waste Generation Significant solvent and byproduct waste Reduced waste stream

| Efficiency | Moderate yields, potential for side reactions | Often higher yields and cleaner product profiles |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processing. This approach offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of organophosphorus compounds. researchgate.netlew.ro

Future research in this area will focus on:

Developing Continuous Flow Syntheses: Adapting the key reaction steps for the synthesis of this compound and its derivatives to a flow reactor setup. The superior heat and mass transfer in microreactors can allow for better control over highly exothermic reactions and improve reaction selectivity. lew.ro

Automated Reaction Optimization: Coupling flow reactors with automated systems and in-line analytics (e.g., HPLC, NMR) allows for high-throughput experimentation. This enables rapid optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. youtube.com

On-Demand Synthesis of Derivative Libraries: Automated platforms can be programmed to perform multi-step syntheses, purifications, and analyses. nih.gov This would enable the rapid, on-demand creation of a library of derivatives based on the this compound scaffold for screening purposes, accelerating the discovery of new functional molecules. youtube.com The solid-phase synthesis of phosphonoacetate derivatives on automated DNA synthesizers provides a precedent for this approach. nih.gov

Table 4: Advantages of Flow Chemistry for Phosphonate Synthesis

Feature Advantage Implication for this compound Synthesis
Enhanced Safety Small reaction volumes and efficient heat dissipation. Safer handling of potentially hazardous reagents and control of exothermic phosphorylation reactions.
Precise Control Accurate control over temperature, pressure, and residence time. Improved selectivity, higher yields, and suppression of byproduct formation.
Rapid Optimization Amenable to automated screening of reaction conditions. Accelerated development of optimal synthetic protocols.
Scalability Scaling up by running the system for longer periods ("scaling out"). Seamless transition from laboratory-scale research to pilot-scale production without re-optimization.

| Multi-step Synthesis | Ability to couple multiple reactor modules for sequential reactions. youtube.com | Creation of complex derivatives in a continuous, automated fashion without manual isolation of intermediates. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-2-diethoxyphosphoryl-acetic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via phosphonation reactions, such as the Arbuzov reaction, where diethyl phosphite reacts with a chloroacetic acid derivative. Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., toluene or acetonitrile) to enhance yields. Catalysts like iodine or Lewis acids (e.g., ZnCl₂) may accelerate kinetics. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How should researchers safely handle and purify this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritancy. For purification, employ gradient elution in flash chromatography (C18 reverse-phase columns) to separate phosphonate esters from unreacted starting materials. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm using HPLC with UV detection at 210 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/³¹P NMR : Identify diethoxyphosphoryl groups (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂, ³¹P δ ~20–25 ppm).
  • IR Spectroscopy : Confirm C=O (1720–1700 cm⁻¹) and P=O (1250–1200 cm⁻¹) stretches.
  • LC-MS : Use ESI-negative mode to observe [M-H]⁻ ions, ensuring molecular weight alignment (e.g., m/z ~252 for C₆H₁₂ClO₅P). Cross-reference with PubChem or DSSTox databases .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states in hydrolysis or nucleophilic substitution reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Compare computed ³¹P NMR shifts with experimental data to validate conformational models .

Q. What strategies resolve contradictions in reported bioactivity data for phosphonate derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Use orthogonal analytical methods (e.g., HRMS for purity, differential scanning calorimetry for crystallinity). Validate biological assays with positive controls (e.g., ethephon in plant studies) and replicate under standardized pH/temperature conditions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed phosphonic acids) can be identified via LC-MS/MS. Store under inert gas (argon) at -20°C in amber vials to minimize light/moisture-induced decomposition .

Q. What are the common byproducts during synthesis, and how can they be minimized?

  • Methodological Answer : Byproducts like diethyl phosphate (from over-reaction) or chloroacetic acid dimer can form. Use stoichiometric control (1:1 molar ratio of reactants) and in-situ monitoring (Raman spectroscopy). Introduce scavengers (e.g., molecular sieves) to absorb water, which promotes hydrolysis .

Q. What advanced techniques confirm stereoelectronic effects in phosphonate ester reactions?

  • Methodological Answer : Employ X-ray crystallography to resolve crystal structures, highlighting P=O···H-C hydrogen bonding. Use variable-temperature NMR to study rotational barriers around the C-P bond. Kinetic isotope effects (KIE) can elucidate proton-transfer mechanisms in acidic/basic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-2-diethoxyphosphoryl-acetic Acid
Reactant of Route 2
2-chloro-2-diethoxyphosphoryl-acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.